molecular formula C14H10Br2FNO2 B12580083 Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- CAS No. 610320-76-8

Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy-

Cat. No.: B12580083
CAS No.: 610320-76-8
M. Wt: 403.04 g/mol
InChI Key: SFGXLGISNVVFKU-UHFFFAOYSA-N
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Description

Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of a benzene ring attached to an anilide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the bromine atoms can produce a fully hydrogenated benzamide derivative .

Scientific Research Applications

Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of bromine and fluorine substitutions in Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

610320-76-8

Molecular Formula

C14H10Br2FNO2

Molecular Weight

403.04 g/mol

IUPAC Name

3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxybenzamide

InChI

InChI=1S/C14H10Br2FNO2/c15-9-5-11(13(19)12(16)6-9)14(20)18-7-8-1-3-10(17)4-2-8/h1-6,19H,7H2,(H,18,20)

InChI Key

SFGXLGISNVVFKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Br)Br)O)F

Origin of Product

United States

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